アラームコール
概要
説明
アラームコールは、アラキジルアミドコール酸としても知られており、ガルメッド・ファーマシューティカルズ社が開発した研究中の薬剤です。これは、合成脂肪酸/胆汁酸抱合体クラスに属する、コール酸とアラキドン酸の抱合体です。 アラームコールは、非アルコール性脂肪性肝疾患(NAFLD)のより進行した形態である非アルコール性脂肪性肝炎(NASH)の潜在的な治療法として検討されています .
科学的研究の応用
作用機序
アラームコールは、主に2つの経路を通じてその効果を発揮します。
ステアロイルCoAデサチュラーゼ1(SCD1)の阻害: アラームコールは肝臓におけるSCD1の活性を阻害し、脂肪酸の合成を抑制し、貯蔵トリグリセリドおよび脂肪酸の他のエステルの減少につながります。
コレステロールエフラックスの活性化: アラームコールは、普遍的なコレステロール輸出ポンプであるABCA1トランスポーターを刺激し、コレステロールエフラックスの増加と脂質代謝の改善につながります.
類似の化合物との比較
類似の化合物
セマグルチド: セマグルチドは、NASHの治療法として検討されている別の化合物です。
アラームコールメグルミン: アラームコールメグルミンは、アラームコールの改良された塩形態であり、遊離酸形態と比較して水溶性が高く、全身への暴露が向上しています.
アラームコールの独自性
アラームコールは、脂肪酸合成とコレステロールエフラックスの両方を標的とする二重の作用機序により、ユニークです。この二重のアプローチにより、肝臓脂肪を減らし、代謝パラメーターを改善する相乗効果が得られます。 さらに、臨床試験で示されたアラームコールの安全性と有効性のプロファイルは、他のSCD1阻害剤とは異なります .
生化学分析
Biochemical Properties
Aramchol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of Aramchol is with the enzyme stearoyl coenzyme A desaturase 1 (SCD1). Aramchol inhibits the activity of SCD1 in the liver, leading to decreased synthesis of fatty acids and a reduction in storage triglycerides and other esters of fatty acids . This inhibition results in reduced liver fat, including triglycerides and free fatty acids, and an improvement in insulin resistance . Additionally, Aramchol activates the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport .
Cellular Effects
Aramchol exerts various effects on different types of cells and cellular processes. In hepatocytes, Aramchol reduces liver fat by downregulating the fatty acid synthetic enzyme SCD1 . This reduction in liver fat leads to decreased inflammation and fibrosis in the liver . Aramchol also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in lipid metabolism and inflammation . Furthermore, Aramchol has been shown to improve insulin sensitivity and glucose metabolism in liver cells .
Molecular Mechanism
The molecular mechanism of Aramchol involves several key interactions and processes. Aramchol inhibits the activity of SCD1 by binding to the enzyme and reducing its activity . This inhibition leads to decreased synthesis of monounsaturated fatty acids, which are essential for the formation of triglycerides and other lipid molecules . Additionally, Aramchol activates the ABCA1 transporter, promoting cholesterol efflux and reducing cholesterol accumulation in cells . Aramchol also modulates the expression of genes involved in lipid metabolism and inflammation, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aramchol have been observed to change over time. Studies have shown that Aramchol treatment leads to a significant reduction in liver fat content and fibrosis over a period of several weeks . The stability and degradation of Aramchol have been evaluated, and it has been found to be stable under physiological conditions . Long-term studies have demonstrated that Aramchol maintains its therapeutic effects on liver function and metabolic parameters over extended periods .
Dosage Effects in Animal Models
The effects of Aramchol vary with different dosages in animal models. Studies have shown that higher doses of Aramchol result in greater reductions in liver fat content and fibrosis . At very high doses, Aramchol may cause adverse effects, such as gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of Aramchol to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Aramchol is involved in several metabolic pathways, including lipid metabolism and cholesterol transport. By inhibiting SCD1, Aramchol reduces the synthesis of monounsaturated fatty acids, which are key components of triglycerides and other lipid molecules . Aramchol also activates the ABCA1 transporter, promoting cholesterol efflux and reverse cholesterol transport . These effects contribute to the overall reduction in liver fat content and improvement in metabolic parameters .
Transport and Distribution
Aramchol is transported and distributed within cells and tissues through various mechanisms. It is taken up by hepatocytes and other liver cells, where it exerts its therapeutic effects . Aramchol interacts with transporters and binding proteins, such as ABCA1, to facilitate its distribution within cells . The localization and accumulation of Aramchol in liver cells are essential for its therapeutic action .
Subcellular Localization
The subcellular localization of Aramchol is primarily within the liver cells, particularly in the endoplasmic reticulum and lipid droplets . Aramchol’s activity and function are influenced by its localization within these cellular compartments . The targeting signals and post-translational modifications of Aramchol direct it to specific organelles, where it can effectively inhibit SCD1 and promote cholesterol efflux .
準備方法
合成経路と反応条件
アラームコールの合成には、3β-アミノ-7α,12α-ジヒドロキシ-5β-コラン-24-オンメチルエステルとアラキドン酸クロリドを反応させ、続いてメタノール中の水酸化ナトリウムを用いて加水分解する工程が含まれます . この反応は、メタノール溶媒中で、メタンスルホン酸、パラトルエンスルホン酸、アセチルクロリド、硫酸、またはチオニルクロリドなどのエステル化試薬を用いて行うことができます .
工業的生産方法
アラームコールの工業的生産方法は、文献では詳しく記述されていませんが、前述の合成経路は、生産プロセスをスケールアップするための基礎を提供しています。 保護されていないコール酸を用い、メシルクロリド/トシルクロリド/トリフルオロメシルクロリドを用いたアシル化が、調製における重要な工程です .
化学反応解析
反応の種類
アラームコールは、以下を含むさまざまな化学反応を起こします。
酸化: アラームコールは、特定の条件下で酸化され、酸化された誘導体を形成します。
還元: 還元反応は、分子内の官能基を修飾するために用いることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲン化アルキルなどの置換試薬があります。これらの反応の条件は、所望の結果と標的とされている特定の官能基によって異なります。
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つアラームコールのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます。
化学反応の分析
Types of Reactions
Aramchol undergoes various chemical reactions, including:
Oxidation: Aramchol can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various derivatives of Aramchol with modified functional groups, which can be used for further research and development.
類似化合物との比較
Similar Compounds
Semaglutide: Semaglutide is another compound being investigated for the treatment of NASH.
Aramchol Meglumine: Aramchol meglumine is an improved salt form of Aramchol with greater water solubility and enhanced systemic exposure compared to the free acid form.
Uniqueness of Aramchol
Aramchol is unique due to its dual mechanism of action, targeting both fatty acid synthesis and cholesterol efflux. This dual approach allows for synergistic effects in reducing liver fat and improving metabolic parameters. Additionally, Aramchol’s safety and efficacy profile, as demonstrated in clinical trials, sets it apart from other SCD1 inhibitors .
特性
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aramchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aramchol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOMIDOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?
A: Aramchol primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]
Q2: How does Aramchol's interaction with SCD1 impact liver metabolism?
A: Aramchol acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []
Q3: Beyond SCD1, what other pathways are modulated by Aramchol?
A: Aramchol has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, Aramchol increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []
Q4: What is the role of ABCA1 in Aramchol's mechanism of action?
A: Research suggests that Aramchol enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for Aramchol in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []
Q5: What is the molecular formula and weight of Aramchol?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Aramchol. Further investigation into chemical databases or manufacturer information would be required to obtain this information.
Q6: Is there any spectroscopic data available for Aramchol?
A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for Aramchol. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.
Q7: Has the stability of Aramchol been investigated under various conditions?
A7: While the provided research mentions Aramchol's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.
Q8: Does Aramchol exhibit any catalytic properties?
A: Based on the provided research, Aramchol does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]
Q9: Have any computational studies been conducted on Aramchol?
A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on Aramchol. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.
Q10: How do structural modifications of Aramchol affect its activity?
A10: The provided research papers do not delve into detailed structure-activity relationship studies of Aramchol and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.
Q11: What formulation strategies have been explored to enhance Aramchol's stability, solubility, or bioavailability?
A11: Specific details about Aramchol's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Aramchol?
A12: While the provided research mentions Aramchol's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.
Q13: How does the dosage of Aramchol affect its efficacy in preclinical models?
A: Research indicates a potential dose-dependent effect of Aramchol on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), Aramchol at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.
Q14: What in vitro models have been used to study Aramchol's effects?
A: Aramchol's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.
Q15: Which animal models have been employed to evaluate Aramchol's efficacy in NAFLD/NASH?
A: Two main animal models have been used to evaluate Aramchol's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.
Q16: What were the key findings from the clinical trial investigating Aramchol in NAFLD patients?
A: A phase 2b clinical trial demonstrated that Aramchol effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of Aramchol compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []
Q17: Are there any known mechanisms of resistance to Aramchol?
A17: The provided research papers do not mention any specific mechanisms of resistance to Aramchol. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.
Q18: Have any specific biomarkers been identified to predict the efficacy of Aramchol or monitor treatment response?
A: Although the provided research papers do not highlight specific biomarkers for predicting Aramchol's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。